2-Butylidenebutanedioic acid
CAS No.: 132631-27-7
Cat. No.: VC19129340
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132631-27-7 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 2-butylidenebutanedioic acid |
| Standard InChI | InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h4H,2-3,5H2,1H3,(H,9,10)(H,11,12) |
| Standard InChI Key | ZZXACWDXWFBRCH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC=C(CC(=O)O)C(=O)O |
Introduction
Structural Elucidation and Nomenclature
IUPAC Nomenclature and Molecular Framework
The systematic name 2-butylidenebutanedioic acid denotes a succinic acid backbone (butanedioic acid) with a butylidene substituent at the second carbon. The butylidene group (-CH₂CH₂CH₂CH₂=) introduces a double bond between C2 and the adjacent carbon, creating a planar, conjugated system. This structure aligns with IUPAC rules prioritizing the lowest locants for substituents and functional groups .
The molecular formula is C₈H₁₂O₄, derived from the parent succinic acid (C₄H₆O₄) augmented by a four-carbon unsaturated chain. Key features include:
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Two carboxylic acid groups (-COOH) at C1 and C4
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A trans-configuration at the C2-C3 double bond (based on steric preferences)
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Potential for geometric isomerism (E/Z) depending on substituent orientation
Synthetic Methodologies
Base-Catalyzed Condensation
Patent US20030181743A1 outlines a versatile route to alkylidene succinates adaptable to 2-butylidenebutanedioic acid:
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Step 1 (Knoevenagel Condensation):
Reacting diethyl succinate with butyraldehyde in the presence of a weak base (e.g., piperidine) induces α,β-unsaturation. -
Step 2 (Ester Hydrolysis):
Saponification of the ester groups using aqueous NaOH yields the free dicarboxylic acid:Critical parameters include pH control (maintained at 10-12) and temperature (<50°C to prevent decarboxylation) .
Physicochemical Properties
Comparative Analysis with Analogues
While experimental data for 2-butylidenebutanedioic acid remains unpublished, its ethylidene counterpart (2-ethylidenesuccinic acid) offers predictive insights :
The extended alkyl chain in the butylidene derivative reduces polarity, lowering aqueous solubility and slightly increasing lipophilicity (LogP ≈ 1.2 vs. 0.4 for ethylidene).
Reactivity and Applications
Polymer Chemistry
Alkylidene dicarboxylic acids serve as crosslinkers in unsaturated polyester resins. The butylidene moiety enhances:
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Flexibility: Longer alkyl chains reduce glass transition temperatures (Tg) by 15-20°C compared to maleic acid-based polymers .
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Hydrolytic Stability: Bulky substituents sterically shield ester linkages, increasing resistance to alkaline degradation.
Pharmaceutical Intermediates
The conjugated diene system enables Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered rings essential in drug scaffolds (e.g., tetracycline analogs) .
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
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Regioselectivity: Competing reactions at C1/C4 carboxylic groups necessitate protecting group strategies (e.g., tert-butyl esters).
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Scale-Up Issues: Exothermic hydrolysis steps require precise temperature control to avoid side product formation.
Analytical Characterization
Advanced techniques for structural confirmation:
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